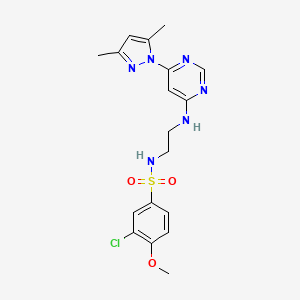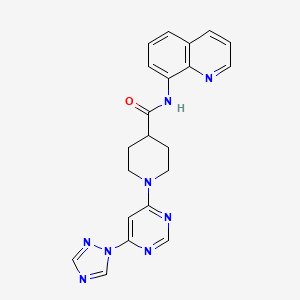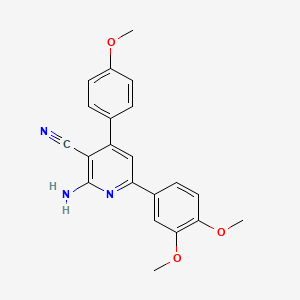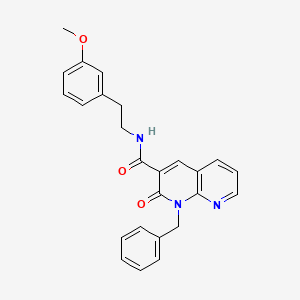![molecular formula C13H12ClN3O3 B2803606 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid CAS No. 956205-91-7](/img/structure/B2803606.png)
2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid” is a novel acrylic acid derivative . It is synthesized via acid hydrolysis of 4-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one in glacial acetic acid . The structure of the compound was established based on IR, 1H NMR, 13C-NMR, and mass spectral data .
Synthesis Analysis
The synthesis of this compound involves a series of reactions to produce new pyrazole derivatives . The title compound was prepared under Vilsmeyer conditions, where chlorination of C1 occurs in addition to the expected formylation . The reaction mixture was then heated under reflux for 1 hour .Molecular Structure Analysis
The crystal structure of the compound was determined by X-ray diffraction method . The crystal belongs to the monoclinic space group P21/c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å3 and Z = 4 . The aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .Chemical Reactions Analysis
The compound exhibits interesting photochromic behavior in the crystalline and solution phase . This property allows it to be studied as a nominee in the exploration for intelligent photochromic materials .Physical And Chemical Properties Analysis
The compound was characterized by elemental analysis, 1H-NMR, 13C-NMR, and UV-Visible spectral data . The elemental analysis showed: C, 68.99; H, 5.75; N, 16.13 .Aplicaciones Científicas De Investigación
Aurora Kinase Inhibition
Pyrazole derivatives have been investigated for their potential as inhibitors of Aurora kinases, which play a pivotal role in cell division. Such compounds may be useful in developing treatments for cancer by inhibiting the proliferation of cancer cells (ロバート ヘンリー, ジェームズ, 2006).
Regioselective Synthesis and Bromination
Research on pyrazole derivatives includes the exploration of their synthesis via regioselective methods. These methods allow for the creation of complex molecules that can be used for further chemical analysis or as building blocks in pharmaceuticals (M. Martins et al., 2009).
Antimicrobial Activity
The synthesis of chalcone-containing pyrazolyl quinazolin-4(3H) ones has shown promising results in in vitro antimicrobial studies. These compounds exhibit activity against a range of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (N. Patel & G. Barat, 2010).
Interaction with Biological Targets
The binding interactions of pyrazole derivatives with biological targets have been studied, providing insights into their potential inhibitory actions against specific enzymes. This research contributes to the understanding of how these compounds can be utilized in medicinal chemistry for drug development (S. Nayak & B. Poojary, 2019).
Molecular Structure and Supramolecular Assembly
Studies on pyrazole derivatives also include their molecular structures and how they assemble into larger structures. This research is fundamental in material science, where these compounds can contribute to the development of new materials with specific properties (Viviana Cuartas et al., 2017).
Propiedades
IUPAC Name |
2-[(5-chloro-1-methyl-3-phenylpyrazole-4-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-17-12(14)10(13(20)15-7-9(18)19)11(16-17)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,15,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMSKRAQEJACDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C(=O)NCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

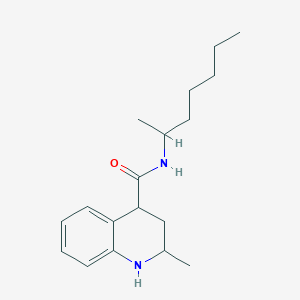
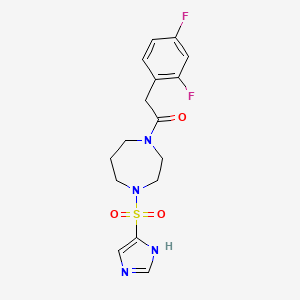
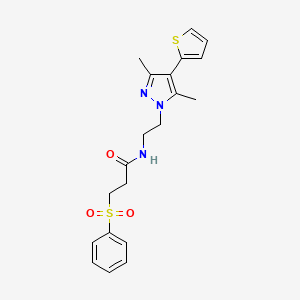
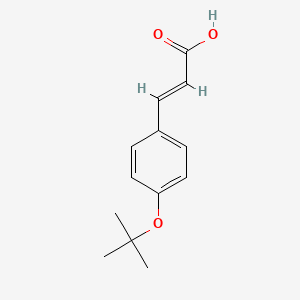
![3-[[2,4-Dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanoic acid](/img/structure/B2803528.png)
![(3S,5R)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride](/img/structure/B2803529.png)
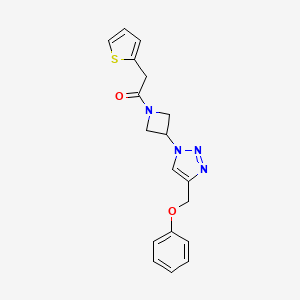
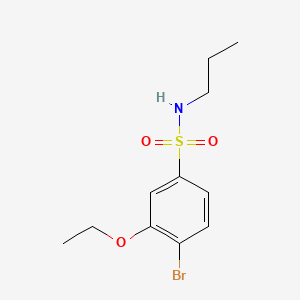
![2-((2-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2803536.png)
